molecular formula C23H31N5O2 B2815371 9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845628-68-4

9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2815371
CAS RN: 845628-68-4
M. Wt: 409.534
InChI Key: MHROYIAFZPOVCW-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions . For example, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane was heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried and recrystallized from 1,4-dioxane to give a pyrimidine derivative .


Molecular Structure Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . By X-ray diffraction, pyrimidine dimensions of the carbon-carbon distances are similar to benzene with the bond length of 1.40Å .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidine derivatives. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass of 80.088 g cm –3 and a boiling point of 123-124°C .

Mechanism of Action

Many pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The diverse biological activities attributed to pyrimidopyrimidines and pyridopyrimidine analogs should be applied to this class of compounds depending on the nature of the substituents attached to the basic ring skeleton . Therefore, the pyrimido[1,6-a]pyrimidine-6,8(7H)-dione moiety provides a possible ligand for the formation of complexes, which are expected to exhibit interesting biological activities .

properties

IUPAC Name

9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-5-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(14-16(3)15-28(19)22)18-11-9-17(6-2)10-12-18/h9-12,16H,5-8,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHROYIAFZPOVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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